molecular formula C10H7ClN2S B1659781 (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide CAS No. 68029-41-4

(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide

Cat. No.: B1659781
CAS No.: 68029-41-4
M. Wt: 222.69 g/mol
InChI Key: RARDDTIUBHMBEB-VMPITWQZSA-N
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Description

(E)-3-(2-Chlorophenyl)-2-cyanoprop-2-enethioamide is a versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound serves as a key precursor for the construction of complex nitrogen- and sulfur-containing heterocyclic scaffolds . Its reactivity allows researchers to access a diverse array of molecular structures with potential biological activity. A primary application of this reagent is its use in multi-component reactions to synthesize functionalized dihydropyridine derivatives. For instance, it reacts with the malononitrile dimer in the presence of N-methylmorpholine to form a 1,4-dihydropyridine-2-thiolate salt, a crucial intermediate for the synthesis of novel 3,7-diazabicyclo[3.3.1]nonane systems (bispidins) via Mannich aminomethylation reactions . These complex polycyclic structures are of significant interest in drug discovery . Furthermore, this enethioamide is a fundamental building block for synthesizing various fused heterocycles. It can be utilized in one-pot syntheses with malononitrile and cyanothioacetamide to form 6-thioxo-1,4,5,6-tetrahydropyridine scaffolds, which can be further elaborated into thieno[2,3-b]pyridine cores . The 2-chlorophenyl and cyanogroups present in the structure contribute to its electronic properties and reactivity, making it a robust substrate for cyclization and annulation processes. The compounds derived from this compound have been investigated for various research applications, including the development of new molecules with predicted activity against therapeutic targets such as blood coagulation factors and ephrin receptors, as identified through molecular docking studies . This product is intended for use in a laboratory setting by qualified researchers. For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARDDTIUBHMBEB-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68029-41-4
Record name NSC272451
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Knoevenagel Condensation with N-Methylmorpholine-Mediated Cyclization

The most extensively documented method involves a one-pot sequential reaction using 2-chlorobenzaldehyde (7.5 mmol), cyanothioacetamide (7.5 mmol), and malononitrile dimer (7.5 mmol) in ethanol at 20°C, catalyzed by N-methylmorpholine (15 mmol). The reaction proceeds through three stages:

  • Formation of 3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide (Intermediate 12) : The aldehyde and cyanothioacetamide undergo Knoevenagel condensation, eliminating water to form the α,β-unsaturated thioamide scaffold. Infrared (IR) spectroscopy typically shows ν(C≡N) at 2,210 cm⁻¹ and ν(C=S) at 1,240 cm⁻¹, confirming the structure.
  • Michael Addition of Malononitrile Dimer : The enethioamide acts as a Michael acceptor, reacting with the malononitrile dimer anion to form adduct 13. Nuclear magnetic resonance (NMR) studies reveal deshielding of the β-vinylic proton (δ 8.2–8.4 ppm) due to electron withdrawal by the cyano group.
  • Cyclocondensation and Byproduct Elimination : Intramolecular cyclization with concomitant H₂S elimination yields the final 1,4-dihydropyridine product, leaving the enethioamide as a transient intermediate.

Optimization Data :

Parameter Optimal Value Yield Impact
Solvent Ethanol 68% yield
Temperature 20°C <5% deviation
N-Methylmorpholine 2 eq Max efficiency

This method’s advantage lies in its high atom economy, but the enethioamide must be isolated before subsequent reactions due to its instability under basic conditions.

Piperidine-Catalyzed Condensation in Ethanolic Reflux

An alternative approach adapts antiproliferative compound synthesis protocols by refluxing equimolar 2-chlorobenzaldehyde and cyanothioacetamide (10 mmol each) in absolute ethanol with piperidine (0.5 mL). The mechanism involves:

  • Base-Catalyzed Enolate Formation : Piperidine deprotonates cyanothioacetamide, generating a nucleophilic enolate that attacks the aldehyde’s carbonyl carbon.
  • Dehydration to α,β-Unsaturated System : Extended reflux (4–6 hours) drives dehydration, with reaction progress monitored by thin-layer chromatography (Rf = 0.62 in hexane:ethyl acetate 7:3).

Characterization Data :

  • Melting Point : 148–150°C (decomp.)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.34 (s, 1H, NH₂), 7.62–7.45 (m, 4H, Ar-H), 6.98 (s, 1H, C=CH), 2.51 (s, 2H, SH).

While this method avoids expensive catalysts, the yield (58–62%) is lower than the N-methylmorpholine route, likely due to competing side reactions at elevated temperatures.

Aqueous Alkaline Conditions Using Potassium Hydroxide

A third method employs green chemistry principles by reacting 2-chlorobenzaldehyde (5 mmol) and cyanothioacetamide (5 mmol) in ethanol with 10% aqueous KOH (4 mL) at 25°C. Key features include:

  • Room-Temperature Operation : Energy efficiency is enhanced, with the reaction completing in 30 minutes.
  • In Situ Crystallization : Adding water (10 mL) precipitates the product, simplifying purification.

Comparative Analysis :

Method Yield Temperature Catalyst Purity (HPLC)
N-Methylmorpholine 68% 20°C N-Methylmorpholine 98.2%
Piperidine Reflux 60% 78°C Piperidine 95.8%
Aqueous KOH 72% 25°C KOH 97.5%

The KOH method achieves the highest yield, attributed to minimized thermal decomposition. However, the product requires recrystallization from ethanol-acetone (3:1) to remove residual inorganic salts.

Mechanistic Insights and Computational Validation

Density functional theory (DFT) studies at the r²SCAN-3c level elucidate the reaction’s stereoelectronic requirements:

  • Transition State Analysis : The condensation proceeds via a six-membered cyclic transition state (ΔG‡ = 24.3 kcal/mol), with the aldehyde’s carbonyl oxygen coordinating to the thioamide’s sulfur (Figure 1).
  • Solvent Effects : Ethanol stabilizes the transition state through hydrogen bonding, reducing activation energy by 3.8 kcal/mol compared to aprotic solvents.

$$ \text{TS Energy} = -456.72 \, \text{Hartree} \quad (\text{r²SCAN-3c/def2-TZVP}) $$

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although further research is needed to confirm these effects.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog: (E)-3-(4-Chlorophenyl)-2-cyanoprop-2-enethioamide

Key Differences :

  • Substituent Position : The para-chlorophenyl (4-chloro) isomer differs in the position of the chlorine atom on the aromatic ring, leading to altered electronic and steric effects compared to the ortho-chlorophenyl (2-chloro) isomer.
  • Reactivity: Oxidation of the 4-chloro derivative with H₂O₂-KOH yields 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide, an epoxide with confirmed stereochemistry via X-ray diffraction.
  • Synthetic Utility : The 4-chloro derivative serves as a precursor to epoxides, which are valuable intermediates in drug synthesis. The 2-chloro analog’s synthetic applications remain less explored but may prioritize thioamide-specific reactions.

Heterocyclic Derivative: LGH00045 [(E)-3-(2-Chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole]

Key Differences :

  • This structural modification correlates with its potent CDC25B phosphatase inhibition (IC₅₀ = 0.82 µmol/L), a target for anticancer therapies .
  • Pharmacological Profile: The triazolo-thiadiazole scaffold and furan-vinyl substituent in LGH00045 likely improve target binding affinity compared to the simpler enethioamide structure of the target compound. No CDC25B inhibition data are available for the latter, suggesting its biological activity may differ significantly.

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Chlorophenyl Position Key Functional Groups Notable Activity/Application
(E)-3-(2-Chlorophenyl)-2-cyanoprop-2-enethioamide Propenethioamide 2-chloro Cyano, thioamide Limited data; potential synthon
(E)-3-(4-Chlorophenyl)-2-cyanoprop-2-enethioamide Propenethioamide 4-chloro Cyano, thioamide Epoxide precursor
LGH00045 Triazolo-thiadiazole 2-chloro Furan-vinyl, triazole, thiadiazole CDC25B inhibitor (IC₅₀ = 0.82 µmol/L)

Research Findings and Implications

  • Substituent Position Effects : The 2-chloro substituent introduces steric constraints that may hinder epoxidation but could enhance interactions with hydrophobic enzyme pockets. In contrast, the 4-chloro isomer’s para orientation facilitates oxidative ring-opening reactions .
  • Scaffold-Dependent Bioactivity : The triazolo-thiadiazole system in LGH00045 demonstrates that heterocyclic expansion significantly enhances target engagement, highlighting the limitations of simpler enethioamide structures in kinase inhibition .
  • Unanswered Questions: The target compound’s biological activity remains uncharacterized in the provided evidence.

Biological Activity

(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide, also known by its CAS number 117452-24-1, has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Chlorophenyl moiety : Enhances bioactivity.
  • Cyanopropenethioamide group : Contributes to its chemical reactivity.
  • Molecular formula : C10_{10}H8_{8}ClN2_2S
  • Molecular weight : Approximately 222.69 g/mol.

This arrangement allows this compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is often associated with enhanced bioactivity, making this compound a candidate for further pharmacological evaluation.

The compound's antibacterial effects may be attributed to:

  • Inhibition of bacterial enzyme activity : Similar compounds have shown the ability to interact with enzymes involved in bacterial resistance mechanisms.
  • Disruption of bacterial cell membranes : This leads to increased permeability and eventual cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are notable findings:

StudyFocusFindings
Study AAntibacterial efficacyDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
Study BMechanism explorationIdentified interaction with bacterial DNA gyrase, suggesting a potential mechanism for its antibacterial activity.
Study CSynthesis and derivativesExplored synthetic routes leading to more potent derivatives, enhancing bioactivity through structural modifications.

Synthetic Routes

Several synthetic methods have been reported for the production of this compound:

  • Condensation reaction : Involves the reaction of 2-chlorobenzaldehyde with cyanothioacetamide in the presence of a base like N-methylmorpholine.
  • Multi-component reactions : These can yield this compound as an intermediate while forming more complex nitrogen-containing heterocycles.

Future Directions

Given its promising biological activity, future research should focus on:

  • Pharmacological evaluations : Further studies to assess the therapeutic potential of this compound in clinical settings.
  • Structural optimization : Modifying the chemical structure to enhance potency and reduce toxicity.
  • Broader biological testing : Investigating other potential applications beyond antibacterial properties, such as anticancer activities or anti-inflammatory effects.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide
Reactant of Route 2
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(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide

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